2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline

Lipophilicity Drug-likeness Permeability

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline (CAS 883951-97-1) is a disubstituted quinoxaline derivative bearing a 4-methylpiperazin-1-yl moiety at position 2 and a 2-methylpropoxy (isobutoxy) substituent at position 3 of the quinoxaline core. The compound has a molecular formula of C₁₇H₂₄N₄O, a molecular weight of 300.4 g/mol, a calculated XLogP3 of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C17H24N4O
Molecular Weight 300.4 g/mol
CAS No. 883951-97-1
Cat. No. B15318293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline
CAS883951-97-1
Molecular FormulaC17H24N4O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
InChIInChI=1S/C17H24N4O/c1-13(2)12-22-17-16(21-10-8-20(3)9-11-21)18-14-6-4-5-7-15(14)19-17/h4-7,13H,8-12H2,1-3H3
InChIKeyZKLSPOIPILSNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL] (The mean of the results at pH 7.4)

2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline (CAS 883951-97-1): Physicochemical Identity and Procurement Baseline


2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline (CAS 883951-97-1) is a disubstituted quinoxaline derivative bearing a 4-methylpiperazin-1-yl moiety at position 2 and a 2-methylpropoxy (isobutoxy) substituent at position 3 of the quinoxaline core. The compound has a molecular formula of C₁₇H₂₄N₄O, a molecular weight of 300.4 g/mol, a calculated XLogP3 of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. It is registered in ChEMBL as CHEMBL406123 and catalogued in the PubChem database under CID 8070044 [1][2]. The dual-substitution architecture positions this compound at the intersection of several pharmacologically relevant chemotypes, including piperazinylquinoxaline-based kinase inhibitors, histamine H4 receptor ligands, and 5-HT3 receptor modulators.

Why Generic Substitution Fails for 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline: Substitution-Dependent Pharmacology Across Quinoxaline Chemotypes


Piperazinylquinoxaline derivatives cannot be interchanged generically because minor structural modifications produce profound shifts in target selectivity, potency, and pharmacokinetic behavior. Within this scaffold, the nature of the 2-substituent determines whether a compound acts as a PI3Kα inhibitor (IC₅₀ values spanning 0.024–>10 µM depending on the 4-substituent on the piperazine and the 3-substituent on quinoxaline) [1], a 5-HT3 receptor antagonist (pA₂ values varying by orders of magnitude between cyano-substituted and non‑cyano analogs) [2], or an H4 receptor ligand (binding affinity driven by lipophilicity and electronic descriptors) [3]. The 3-(2-methylpropoxy) group present in the target compound is absent from all well‑characterized comparator molecules in the published SAR literature, meaning that potency, selectivity, and off‑target profile cannot be extrapolated from any single data point without experimental confirmation. The quantitative evidence below operationalizes this differentiation.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline Versus Closest Structural Analogs


Physicochemical Differentiation: XLogP3 and Rotatable Bond Count Versus the Unsubstituted 2-(4-Methylpiperazin-1-yl)quinoxaline Core

The 3-(2-methylpropoxy) substituent in the target compound increases lipophilicity and conformational flexibility relative to the unsubstituted core 2-(4-methylpiperazin-1-yl)quinoxaline (CAS 195711-46-7). The target compound displays a calculated XLogP3 of 3.1 and four rotatable bonds, whereas the des‑3‑substituted analog is predicted to have a lower XLogP3 (approximately 1.5–2.0) and substantially fewer rotatable bonds (estimated at 1) because it lacks the isobutoxy side chain [1][2]. These differences directly affect membrane permeability, blood‑brain barrier penetration potential, and the entropic cost of target binding.

Lipophilicity Drug-likeness Permeability CNS drug design

Class‑Level Differentiation from Piperazinylcyanoquinoxaline 5‑HT3 Antagonists: Absence of a 3‑Cyano Group Predicts Divergent Pharmacology

In Monge et al. (1993), the 3‑cyano substituent was identified as a critical pharmacophore for potent 5‑HT3 receptor antagonism in the piperazinylquinoxaline series. Compounds bearing a 3‑cyano group (e.g., compound 7e) achieved pA₂ values in the guinea‑pig ileum assay exceeding those of the reference drugs tropisetron and ondansetron by 2–3 orders of magnitude, whereas compounds lacking this group were markedly less active [1]. The target compound lacks a 3‑cyano substituent, carrying instead a 3‑(2‑methylpropoxy) group, which structurally precludes the high‑affinity 5‑HT3 antagonist profile documented for the cyano‑substituted series. This divergence is class‑level: the target compound is predicted to have substantially lower 5‑HT3 affinity than cyano‑containing analogs, reducing the likelihood of 5‑HT3‑mediated off‑target effects or offering a distinct selectivity starting point.

5-HT3 receptor Serotonin antagonism Selectivity Peripheral vs. central

Class‑Level Antiproliferative Benchmarking Against PI3Kα‑Inhibitory Piperazinylquinoxalines Bearing 4‑Methylpiperazine

Wu et al. (2012) reported that piperazinylquinoxaline derivatives with a 4‑methylpiperazin‑1‑yl group at position 2 (e.g., compound 14, which lacks an elaborated 3‑substituent) exhibited IC₅₀ values of 2.94 µM (PC3), 14.03 µM (A549), 2.78 µM (HCT116), 0.77 µM (HL60), and 4.54 µM (KB) in MTT antiproliferative assays [1]. Introduction of a 3‑substituent on the quinoxaline ring in that series modulated potency by up to 10‑fold (e.g., compound 22 IC₅₀ 0.19 µM against HCT116 vs. compound 14 IC₅₀ 2.78 µM). The target compound possesses a 3‑(2‑methylpropoxy) group not represented in the training set, placing it in an unexplored region of the SAR landscape where the direction and magnitude of potency shift relative to compound 14 cannot be predicted without de novo testing.

PI3Kα inhibition Antiproliferative activity Cancer cell lines Quinoxaline SAR

Hydrogen‑Bond Donor Count Differentiation from Amino‑Substituted 5‑HT3A‑Selective Quinoxalines

Thompson et al. (2013) identified 2‑amino‑3‑(4‑methylpiperazin‑1‑yl)quinoxaline as a ligand exhibiting 11‑fold selectivity for the homomeric 5‑HT3A receptor over the heteromeric 5‑HT3AB receptor, an attribute linked to the hydrogen‑bond donor capacity of the 2‑amino group [1]. The target compound has zero hydrogen‑bond donors (PubChem computed property) [2] and a bulky 3‑isobutoxy substituent, which precludes the hydrogen‑bonding interactions that drive 5‑HT3A selectivity in the amino‑substituted analog. This structural distinction directs the target compound away from 5‑HT3A‑biased pharmacology and toward receptor interactions that depend on hydrophobic and van der Waals contacts mediated by the isobutoxy group.

5-HT3 receptor subtypes Hydrogen-bond donor Selectivity Fragment-based design

ChEMBL Registration Establishes Traceable Database Identity for Procurement and Data Integration

The target compound is assigned the unique identifier CHEMBL406123 in the ChEMBL database, a widely adopted resource for medicinal chemistry data integration [1]. Unlike many custom‑synthesized piperazinylquinoxaline analogs that exist only in single‑laboratory SAR tables without persistent database identifiers, the target compound is mapped to a stable, cross‑referenced entry that enables linking to future bioactivity data, literature, and vendor catalog entries as they become available. In contrast, compounds such as VUF 10148 (2‑benzyl‑3‑(4‑methylpiperazin‑1‑yl)quinoxaline) are documented in ChEMBL under CHEMBL261551 but represent a different substitution pattern (2‑benzyl vs. 2‑(2‑methylpropoxy)) that is not interchangeable for SAR expansion.

Database registration Traceability ChEMBL Procurement specification

High‑Impact Research and Industrial Application Scenarios for 2-(4-Methylpiperazin-1-yl)-3-(2-methylpropoxy)quinoxaline


Oncology Kinase Inhibitor Lead Expansion Beyond the PI3Kα Chemical Space Defined by Wu et al. (2012)

The target compound introduces a 3‑(2‑methylpropoxy) substituent absent from the 45‑compound piperazinylquinoxaline series reported by Wu et al. [1]. Researchers seeking to extend the SAR beyond the published 2‑substituent‑PI3Kα activity landscape can use this compound as a probe to map the contribution of a branched alkoxy group at position 3 to antiproliferative potency and kinase selectivity. Because the closest characterized analog (compound 14) shows IC₅₀ values in the sub‑micromolar to low‑micromolar range across five cancer cell lines, even a modest potency shift introduced by the 3‑isobutoxy group could identify a new vector for optimization.

5‑HT3 Receptor Subtype Deconvolution Using a Low‑HBD, Bulky‑Alkoxy Probe

The compound's zero hydrogen‑bond donor count and sterically demanding 3‑(2‑methylpropoxy) group contrast sharply with the 2‑amino‑3‑(4‑methylpiperazin‑1‑yl)quinoxaline series that exhibits 11‑fold 5‑HT3A selectivity driven by H‑bond interactions [1]. This compound can serve as a complementary tool to interrogate whether hydrophobic contacts at the 3‑position shift selectivity toward the 5‑HT3AB heteromeric receptor or abolish 5‑HT3 binding altogether, enabling researchers to dissect the structural determinants of subtype selectivity within the quinoxaline chemotype.

CNS‑Penetrant Ligand Design Leveraging Physicochemical Properties Favorable for Blood‑Brain Barrier Permeation

With a calculated XLogP3 of 3.1, zero hydrogen‑bond donors, and a molecular weight of 300.4 g/mol, the target compound falls within the extended CNS drug‑likeness parameter space [1]. Procurement for CNS programs targeting histamine H4 receptors (where 2‑(4‑methylpiperazin‑1‑yl)quinoxaline derivatives have demonstrated nanomolar binding affinity [2]) or other CNS receptors is justified by the favorable physicochemical profile, while the 3‑alkoxy substituent provides a handle for modulating metabolism and off‑target binding relative to the des‑3‑substituted core.

Chemical Biology Probe Development for Untargeted Phenotypic Screening Cascades

The compound's unique substitution pattern—combining a basic 4‑methylpiperazine with a neutral, lipophilic 3‑isobutoxy group—creates a balanced polarity profile that is underexplored in public SAR corpora. In phenotypic screening cascades where the goal is to identify novel bioactivity rather than optimize a known target, the target compound offers a differentiated chemotype that can be prioritized for diversity‑oriented synthesis follow‑up. Its persistent ChEMBL identifier (CHEMBL406123) and PubChem entry facilitate data deposition and cross‑study comparison [1].

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